molecular formula C23H33N3O3S B2800128 2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 892744-39-7

2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B2800128
CAS RN: 892744-39-7
M. Wt: 431.6
InChI Key: IEDSIRWAACULNF-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of compounds in medicinal chemistry . They are found in many important synthetic drug molecules and have been shown to bind with high affinity to multiple receptors, making them useful in developing new derivatives . The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole molecule is a heterocyclic compound that has a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system of the molecule .


Chemical Reactions Analysis

Amides can be hydrolyzed under acidic or basic conditions . Under acidic conditions, an amide heated with a dilute acid will form a carboxylic acid and ammonium ions . Under alkaline conditions, an amide heated with sodium hydroxide solution will give off ammonia gas and leave a solution containing a carboxylate .


Physical And Chemical Properties Analysis

Most amides are solids at room temperature, and they generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . In general, the presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

The future directions in the field of indole derivatives are promising. Researchers are continuously exploring the synthesis of new indole derivatives due to their diverse biological activities and potential for therapeutic applications .

properties

IUPAC Name

2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3S/c1-16(2)26(17(3)4)23(28)14-25-13-21(19-9-5-6-10-20(19)25)30-15-22(27)24-12-18-8-7-11-29-18/h5-6,9-10,13,16-18H,7-8,11-12,14-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDSIRWAACULNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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